
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid, also known as MTCA, is a cyclic amino acid that has been of great interest in scientific research due to its unique chemical structure and potential applications in various fields. MTCA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes, as well as the modulation of various signaling pathways in mammalian cells. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to inhibit the activity of bacterial and fungal enzymes, such as peptidoglycan synthesis and chitin synthesis, respectively. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have various biochemical and physiological effects, including antibacterial and antifungal activity, anti-inflammatory and antioxidant properties, and modulation of signaling pathways in mammalian cells. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and neurons.
实验室实验的优点和局限性
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has several advantages for lab experiments, including its unique chemical structure, potential applications in various fields, and availability of synthesis methods. However, there are also limitations, including the low yield and purity of the compound using current synthesis methods, as well as the need for further optimization of the synthesis method.
未来方向
There are several future directions for 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid research, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the mechanism of action and physiological effects of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid in more detail, and the exploration of its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In addition, further studies are needed to evaluate the safety and toxicity of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid in vivo, as well as its potential for drug development.
In conclusion, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid is a cyclic amino acid with unique chemical structure and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid as a therapeutic agent and its applications in different fields.
合成方法
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been synthesized using different methods, including the reaction of 1,3-dichloro-2-propanol with thiosemicarbazide, followed by cyclization with sodium hydroxide. Another method involves the reaction of 1,3-dibromo-2-propanol with thiosemicarbazide, followed by cyclization with sodium sulfide. The yield of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid using these methods is relatively low, and further optimization is required to improve the yield and purity of the compound.
科学研究应用
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
属性
CAS 编号 |
150198-30-4 |
|---|---|
产品名称 |
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid |
分子式 |
C13H23NO3S2 |
分子量 |
305.5 g/mol |
IUPAC 名称 |
(3R,6S)-5-oxo-6-(sulfanylmethyl)-1-thia-4-azacyclotridecane-3-carboxylic acid |
InChI |
InChI=1S/C13H23NO3S2/c15-12-10(8-18)6-4-2-1-3-5-7-19-9-11(14-12)13(16)17/h10-11,18H,1-9H2,(H,14,15)(H,16,17)/t10-,11+/m1/s1 |
InChI 键 |
IEXLNMCXTFFDIL-UHFFFAOYSA-N |
手性 SMILES |
C1CCC[C@@H](C(=O)N[C@@H](CSCCC1)C(=O)O)CS |
SMILES |
C1CCCC(C(=O)NC(CSCCC1)C(=O)O)CS |
规范 SMILES |
C1CCCC(C(=O)NC(CSCCC1)C(=O)O)CS |
同义词 |
6-(mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid 6-(mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid, (3R-(3R*,6R*))-isomer 6-SMOTATCA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)



![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
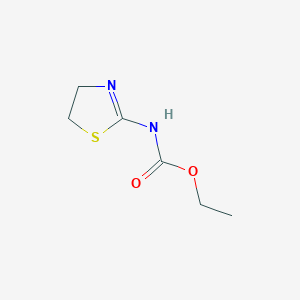
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
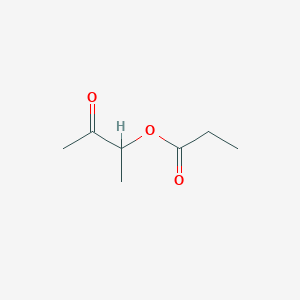
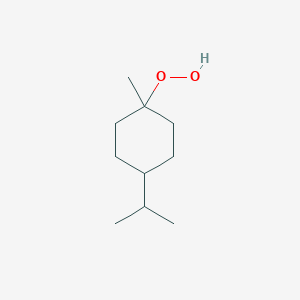
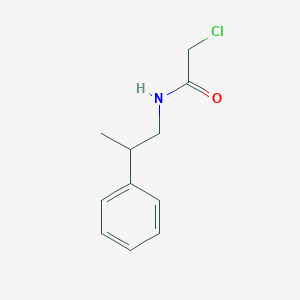
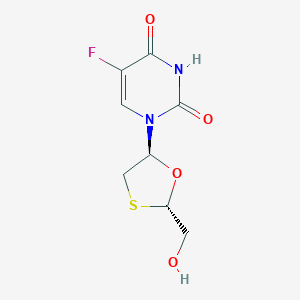
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)